Tert-butyl 3-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a dichloropyridine moiety, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 3,5-dichloropyridine with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
Tert-butyl 3-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the dichloropyridine moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar piperazine derivatives .
Properties
Molecular Formula |
C14H19Cl2N3O2 |
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Molecular Weight |
332.2 g/mol |
IUPAC Name |
tert-butyl 3-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-5-4-17-11(8-19)12-10(16)6-9(15)7-18-12/h6-7,11,17H,4-5,8H2,1-3H3 |
InChI Key |
QSERPSYEHKYMDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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